molecular formula C8H23NO B598210 β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- CAS No. 162615-68-1

β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]-

Cat. No.: B598210
CAS No.: 162615-68-1
M. Wt: 149.27 g/mol
InChI Key: FKJIWSWTVAUVAM-UHFFFAOYSA-N
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Description

β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- typically involves the modification of β-cyclodextrin. One common method is the reaction of β-cyclodextrin with 2-chloroethanol in the presence of a base, followed by the substitution of the chlorine atom with an amino group .

Industrial Production Methods

Industrial production of β-cyclodextrin and its derivatives often involves enzymatic treatment of starch using cyclodextrin glycosyltransferase (CGTase) and α-amylase. The process includes liquefying starch through heat treatment or enzymatic action, followed by the conversion to cyclodextrins .

Chemical Reactions Analysis

Types of Reactions

β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various functional groups .

Mechanism of Action

The mechanism of action of β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity accommodates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property allows it to enhance the solubility and stability of guest molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- is unique due to its specific functionalization, which allows for targeted applications in drug delivery and molecular encapsulation. Its ability to form stable inclusion complexes with a variety of guest molecules makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

162615-68-1

Molecular Formula

C8H23NO

Molecular Weight

149.27 g/mol

IUPAC Name

ethane;2-(ethylamino)ethanol

InChI

InChI=1S/C4H11NO.2C2H6/c1-2-5-3-4-6;2*1-2/h5-6H,2-4H2,1H3;2*1-2H3

InChI Key

FKJIWSWTVAUVAM-UHFFFAOYSA-N

SMILES

CC.CC.CCNCCO

Canonical SMILES

CC.CC.CCNCCO

Origin of Product

United States

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